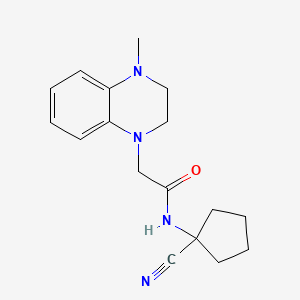
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a cyanocyclopentyl group and a tetrahydroquinoxalinyl moiety, making it a subject of interest for researchers exploring new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
-
Formation of the cyanocyclopentyl intermediate:
- Cyclopentanone is reacted with cyanide ion (e.g., sodium cyanide) under basic conditions to form 1-cyanocyclopentanol.
- Dehydration of 1-cyanocyclopentanol yields 1-cyanocyclopentene.
-
Synthesis of the tetrahydroquinoxaline derivative:
- 4-methyl-1,2-phenylenediamine is condensed with an appropriate diketone (e.g., glyoxal) to form 4-methyl-1,2,3,4-tetrahydroquinoxaline.
-
Coupling of intermediates:
- The cyanocyclopentyl intermediate is reacted with 4-methyl-1,2,3,4-tetrahydroquinoxaline in the presence of a coupling agent (e.g., EDCI, HOBt) to form the final product, this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxaline moiety, leading to the formation of quinoxaline derivatives.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
科学研究应用
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has several research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
相似化合物的比较
N-(1-cyanocyclopentyl)-2-(4-methylquinoxalin-1-yl)acetamide: Lacks the tetrahydro structure, potentially altering its biological activity.
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)propionamide: Similar structure with a propionamide group instead of acetamide, which may affect its reactivity and binding properties.
Uniqueness: N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is unique due to the combination of its cyanocyclopentyl and tetrahydroquinoxaline moieties, which confer distinct chemical and biological properties not found in simpler analogs.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methyl-2,3-dihydroquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-10-11-21(15-7-3-2-6-14(15)20)12-16(22)19-17(13-18)8-4-5-9-17/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUBGFPTBQDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2993519.png)
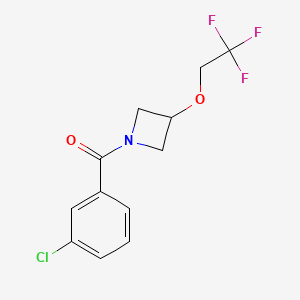
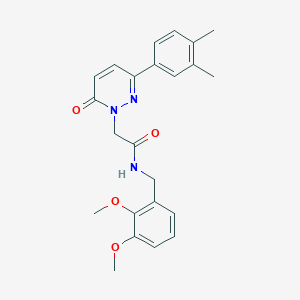
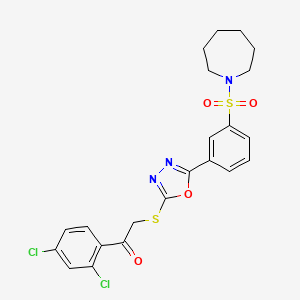
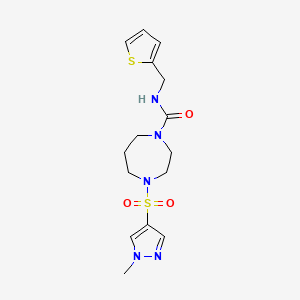
![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)
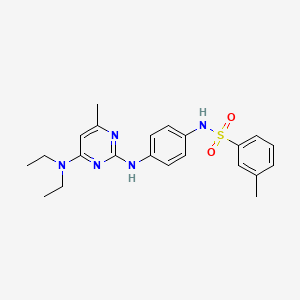
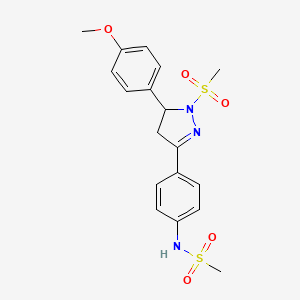
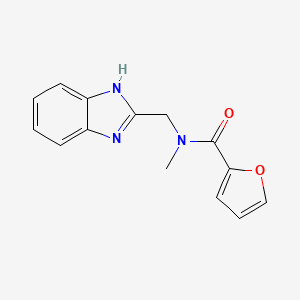
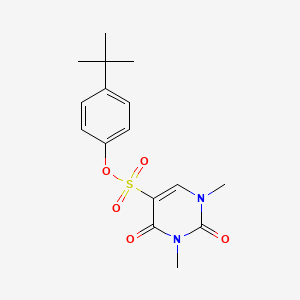
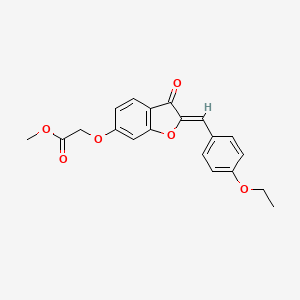
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)
![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)
